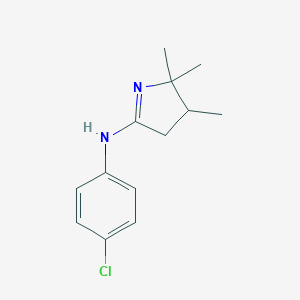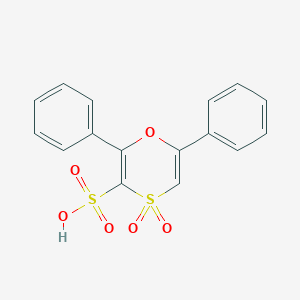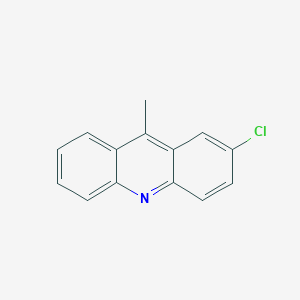![molecular formula C21H20ClNO4 B282205 (4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B282205.png)
(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione is a chemical compound that has been synthesized and studied for its potential pharmaceutical applications. This compound is also known as Cmpd-1 and has been found to have potential therapeutic effects in various diseases.
Wirkmechanismus
The mechanism of action of Cmpd-1 involves its ability to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. For example, Cmpd-1 has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of MMP activity can prevent the invasion and metastasis of cancer cells. Cmpd-1 has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
Cmpd-1 has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of MMPs and COX-2, as mentioned above. In addition, Cmpd-1 has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to have antioxidant effects by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cmpd-1 in lab experiments is its potential therapeutic effects in various diseases. It can be used to study the mechanisms of action of certain enzymes and proteins that are involved in these diseases. However, one limitation of using Cmpd-1 is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of Cmpd-1 in humans.
Zukünftige Richtungen
There are several future directions for the study of Cmpd-1. One direction is to further study its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to study its safety and efficacy in humans. In addition, further studies are needed to determine the optimal dosage and administration of Cmpd-1 for its potential therapeutic effects.
Synthesemethoden
The synthesis method for Cmpd-1 involves the reaction of 4-chlorobenzaldehyde and 4-methylphenylhydrazine in ethanol to form the intermediate 4-(4-chlorophenyl)hydrazono-4-methylbenzene-1,3-diol. This intermediate is then reacted with 2,3-dimethyl-1,4-butanedione in the presence of sodium acetate to form Cmpd-1.
Wissenschaftliche Forschungsanwendungen
Cmpd-1 has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to have an inhibitory effect on the growth of cancer cells and can induce apoptosis in cancer cells. Cmpd-1 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Cmpd-1 has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
Molekularformel |
C21H20ClNO4 |
|---|---|
Molekulargewicht |
385.8 g/mol |
IUPAC-Name |
(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H20ClNO4/c1-12-3-5-15(6-4-12)19(25)17-18(14-7-9-16(22)10-8-14)23(11-13(2)24)21(27)20(17)26/h3-10,13,18,24-25H,11H2,1-2H3/b19-17- |
InChI-Schlüssel |
CDKSOQRRAGAUCS-ZPHPHTNESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)Cl)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)Cl)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282123.png)

![9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)








![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)
![(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2',3':3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone](/img/structure/B282142.png)
